BMS-986115

Aggressive Fibromatosis Desmoid Tumor Progression-Free Survival

Procure BMS-986115 (Varegacestat) for validated aggressive fibromatosis research. Unlike generic GSIs with high GI toxicity, this bis(fluoroalkyl)-1,4-benzodiazepinone is the only pan-Notch inhibitor with Phase 3 trial data showing an 84% reduction in disease progression risk. Its unique selectivity profile and oral bioavailability make it a non-interchangeable tool for long-term Notch pathway studies in vivo and in vitro. Substitution invalidates research.

Molecular Formula C26H25F7N4O3
Molecular Weight 574.5 g/mol
CAS No. 1584647-27-7
Cat. No. B606283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986115
CAS1584647-27-7
SynonymsBMS-986115;  BMS 986115;  BMS986115.
Molecular FormulaC26H25F7N4O3
Molecular Weight574.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NC(C(=O)N2)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC(=CC=C3)F
InChIInChI=1S/C26H25F7N4O3/c1-13-4-2-7-18-19(13)36-24(40)22(35-20(18)14-5-3-6-15(27)12-14)37-23(39)17(9-11-26(31,32)33)16(21(34)38)8-10-25(28,29)30/h2-7,12,16-17,22H,8-11H2,1H3,(H2,34,38)(H,36,40)(H,37,39)/t16-,17+,22+/m0/s1
InChIKeySRJNRAQUSAVENA-GSHUGGBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1584647-27-7 | BMS-986115 | Varegacestat | γ-Secretase & pan-Notch Inhibitor for Aggressive Fibromatosis & Cancer Research Procurement


The compound with CAS 1584647-27-7, systematically named (2S,3R)-N'-[(3S)-5-(3-fluorophenyl)-9-methyl-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide, is also known as BMS-986115 or Varegacestat [1]. It is a small molecule that functions as an orally bioavailable, pan-Notch inhibitor and gamma-secretase (GS) inhibitor [1]. The compound exhibits potent inhibitory activity against Notch 1 and Notch 3 with IC50 values of 7.8 nM and 8.5 nM, respectively [2]. Varegacestat has advanced to Phase 3 clinical trials for the treatment of aggressive fibromatosis (desmoid tumors) [3].

Why Generic γ-Secretase Inhibitor Substitution Fails to Replicate 1584647-27-7's Therapeutic Profile


The procurement of 1584647-27-7 (Varegacestat) over other γ-secretase inhibitors (GSIs) or pan-Notch inhibitors is a critical decision point, as generic substitution within this class is scientifically unsound. Varegacestat's specific bis(fluoroalkyl)-1,4-benzodiazepinone scaffold [1] confers a unique pharmacological profile that is not interchangeable with other in-class compounds. For instance, while many GSIs cause severe on-target gastrointestinal toxicity due to non-selective inhibition of Notch1 and Notch2 in the intestinal crypt [2], the clinical development and progression of Varegacestat to Phase 3 for aggressive fibromatosis [3] implies a differentiated selectivity or pharmacokinetic profile that enables chronic oral dosing with manageable toxicity. Substituting a research-grade GSI like DAPT [4] or a structurally distinct clinical candidate would invalidate experimental outcomes and procurement specifications, as these analogs do not share Varegacestat's validated clinical efficacy and safety profile.

Quantitative Differentiation Evidence for 1584647-27-7 (Varegacestat) Relative to Notch Pathway Inhibitors


Clinical Efficacy: Statistically Significant PFS Improvement vs. Placebo in Phase 3 Aggressive Fibromatosis Trial

In a Phase 3 clinical trial for aggressive fibromatosis, treatment with Varegacestat (1584647-27-7) met its primary endpoint of improving Progression-Free Survival (PFS). The trial demonstrated a statistically significant and clinically meaningful improvement compared to placebo, with an 84% reduction in the risk of disease progression or death [1]. This clinical differentiation is a direct result of the compound's specific therapeutic profile.

Aggressive Fibromatosis Desmoid Tumor Progression-Free Survival Clinical Trial

Molecular Potency: IC50 Values Against Notch1 and Notch3 Provide a Baseline for In Vitro Activity

At the molecular target level, 1584647-27-7 (BMS-986115) demonstrates potent inhibition of Notch receptors. It exhibits IC50 values of 7.8 nM against Notch1 and 8.5 nM against Notch3 [1]. While these values are not inherently differentiating in isolation, they provide the essential baseline for comparing activity with other Notch pathway modulators and for quality control in experimental replication.

Notch Signaling Gamma-Secretase IC50 In Vitro Pharmacology

Pharmacological Differentiation: Oral Bioavailability and Pan-Notch Inhibition Profile

1584647-27-7 (Varegacestat) is characterized as an orally bioavailable, gamma secretase (GS) and pan-Notch inhibitor [1]. This dual-functional and ADME profile contrasts with many research tools in the Notch pathway, such as DAPT, which lack oral bioavailability and are not suitable for in vivo chronic dosing studies [2]. This specific profile is what enables its clinical application in chronic diseases like aggressive fibromatosis.

Oral Bioavailability pan-Notch Inhibitor Pharmacokinetics ADME

Optimal Research and Industrial Application Scenarios for 1584647-27-7 (Varegacestat) Based on Validated Evidence


Clinical Development and Translational Research in Aggressive Fibromatosis

The primary and most robustly validated application is for research related to aggressive fibromatosis (desmoid tumors). Varegacestat is the only gamma-secretase/Notch inhibitor with demonstrated Phase 3 clinical efficacy for this indication, showing an 84% reduction in the risk of disease progression or death compared to placebo [1]. Procurement for preclinical models or correlative clinical studies in this disease area is strongly justified by this unique evidence base.

In Vivo Studies of Notch Pathway Inhibition Requiring Oral Dosing

For research programs investigating the role of Notch signaling in chronic disease models, the oral bioavailability of 1584647-27-7 makes it a superior tool compound compared to non-orally bioavailable GSIs like DAPT [1]. This property allows for sustained, non-invasive inhibition of the pathway, enabling long-term efficacy and toxicity studies in animal models [2].

In Vitro Characterization of Notch-Dependent Cellular Processes

1584647-27-7 serves as a potent and well-characterized tool for in vitro research into Notch1 and Notch3-dependent signaling pathways. With reported IC50 values of 7.8 nM and 8.5 nM, respectively [1], it provides a reliable and reproducible agent for studies in oncology, stem cell biology, and immunology where precise modulation of Notch activity is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.